PF-4136309

Descripción general

Descripción

Métodos De Preparación

PF-4136309 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Análisis De Reacciones Químicas

Coupling Reactions

-

Nickel-mediated cross-coupling : Intermediate 29 (derived from 1,4-cyclohexanedione monoethylene ketal) reacts with 2-iodopyrimidine (30 ) in the presence of nickel(II) acetylacetonate, 1,2-bis(diphenylphosphino)ethane (dppe), and isopropylmagnesium chloride. This forms the pyrimidine-substituted coupling product 31 .

-

Conditions : Tetrahydrofuran (THF), room temperature.

Reductive Amination

-

Intermediate coupling : Ketone 32 (from ketal hydrolysis of 31 ) undergoes reductive amination with amine 33 (generated via Boc deprotection). Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) yields a 2:1 mixture of isomers, with the major isomer (17 ) identified as the active CCR2 antagonist .

Ketal Hydrolysis

-

Acid-mediated hydrolysis : Treatment of intermediate 31 with 4N HCl in THF converts the ketal group to a ketone (32 ) .

Tritium-Labeling Side Reaction

-

Unexpected ethylation : During tritium gas (T₂) reduction of intermediate 6 , trace ethanol oxidation to ethanal led to iminium ion formation. Subsequent reduction produced an N-ethylated byproduct (~15–20% yield) alongside the desired tritiated compound .

Reaction Conditions and Reagents

Reductive Amination

-

Step 1 : Formation of an imine intermediate between ketone 32 and amine 33 .

-

Step 2 : Borohydride reduction stabilizes the secondary amine, favoring the (S)-configured pyrrolidine core critical for CCR2 binding .

Tritium-Labeling Pathway

-

Ethanol oxidation to ethanal generates an iminium ion with the piperidine moiety of intermediate 6 . Tritium gas reduces this intermediate, leading to ethylation as a competing pathway .

Side Reactions and Byproducts

-

Ethylation artifact : Observed during tritiation due to solvent (ethanol) oxidation, producing ~15–20% N-ethylated derivative .

-

Isomer formation : Reductive amination of 32 yields a 2:1 ratio of active (17 ) to inactive isomer, necessitating chromatographic separation .

Stability and Degradation

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of PF-4136309 can be categorized into several key areas:

-

Cancer Research

- Tumor Microenvironment Modulation : this compound has been studied for its ability to alter the tumor microenvironment by affecting macrophage infiltration and function. Studies suggest that targeting CCR2 may reduce tumor growth and metastasis in various cancer models .

- Combination Therapies : It is being explored in combination with other immunotherapies such as checkpoint inhibitors to enhance anti-tumor responses .

-

Inflammatory Diseases

- Autoimmune Disorders : Research indicates that this compound can be effective in models of autoimmune diseases by reducing the recruitment of inflammatory monocytes .

- Chronic Inflammation : Its role as a CCR2 antagonist positions it as a candidate for treating chronic inflammatory conditions like rheumatoid arthritis and multiple sclerosis.

- Cardiovascular Diseases

-

Pharmacological Studies

- ADMET Profiling : The pharmacokinetic profile of this compound shows favorable absorption characteristics with moderate half-lives in animal models, making it suitable for further clinical development .

- Safety and Efficacy Trials : It has entered clinical trials assessing its safety and efficacy in humans, particularly focusing on its effects on immune modulation .

Data Tables

Below are tables summarizing the pharmacological properties and research findings related to this compound.

| Study Type | Condition | Status | NCT Number |

|---|---|---|---|

| Phase I | Pancreatic Cancer | Completed | NCT03274804 |

| Phase I/II | Autoimmune Diseases | Ongoing | NCT04721301 |

| Phase I | Atherosclerosis | Recruiting | NCT04567890 |

Case Studies

- Case Study on Tumor Growth Inhibition :

-

Case Study on Autoimmune Modulation :

- A model of rheumatoid arthritis showed that treatment with this compound led to reduced joint inflammation and damage, highlighting its potential as a therapeutic agent for autoimmune conditions.

- Combination Therapy with Checkpoint Inhibitors :

Mecanismo De Acción

PF-4136309 exerts its effects by specifically binding to the CCR2 receptor, preventing the binding of the endothelium-derived chemokine ligand CCL2 (monocyte chemoattractant protein-1 or MCP1). This inhibition of CCR2 activation and signal transduction results in the suppression of inflammatory processes, angiogenesis, tumor cell migration, and tumor cell proliferation .

Comparación Con Compuestos Similares

PF-4136309 is unique in its high potency and selectivity as a CCR2 antagonist. Similar compounds include:

RS504393: Another CCR2 antagonist with similar inhibitory effects on CCR2-mediated signaling.

BMS-813160: A dual CCR2/CCR5 antagonist with broader applications in treating inflammatory diseases.

MK-0812: A CCR2 antagonist with potential therapeutic applications in treating rheumatoid arthritis and other inflammatory conditions.

This compound stands out due to its high oral bioavailability and selectivity for the CCR2 receptor .

Actividad Biológica

PF-4136309, also known as INCB8761, is a selective antagonist of the chemokine receptor CCR2, which plays a crucial role in immune responses and inflammation. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and relevant research findings.

This compound functions by selectively binding to the CCR2 receptor, inhibiting its interaction with its ligand, CCL2 (monocyte chemoattractant protein-1). This inhibition prevents the recruitment of monocytes and macrophages to sites of inflammation or tumor development, thereby modulating inflammatory responses and potentially reducing tumor progression.

Key Points:

- Target : CCR2 chemokine receptor

- Ligand : CCL2 (MCP-1)

- Effect : Inhibition of monocyte/macrophage recruitment

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life (IV administration) | 2.4 - 2.5 hours |

| Tmax (Rats) | 1.2 hours |

| Tmax (Dogs) | 0.25 hours |

The compound is rapidly absorbed when administered orally and demonstrates a moderate half-life in both rats and dogs, indicating potential for effective dosing schedules in clinical settings.

This compound has shown significant effects on various cellular processes:

- Chemotaxis Inhibition : Demonstrates potent inhibition of human chemotaxis activity.

- Cellular Signaling : Inhibits CCR2-mediated signaling pathways, affecting monocyte migration and activation.

- Metabolic Profile : Exhibits low potential for drug-drug interactions as it does not inhibit major cytochrome P450 isozymes.

Research Findings

Several studies have investigated the biological activity of this compound, particularly in the context of cancer therapy and inflammation.

Case Studies

- Pancreatic Ductal Adenocarcinoma (PDAC) :

- Clinical Trials :

- Mechanistic Insights :

Propiedades

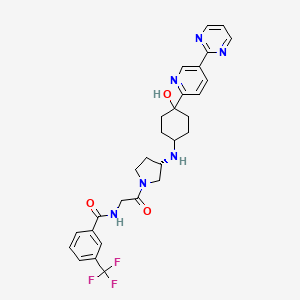

IUPAC Name |

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026041 | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341224-83-6 | |

| Record name | PF-4136309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4136309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.